2-Furoic acid,5-(isobutoxymethyl)-
Description
The evidence describes 2-Furoic acid (CAS 88-14-2) as a simple furan derivative with a carboxylic acid group. It has a purity of 100% and is regulated under EC No. 201-803-0. First aid measures emphasize immediate skin decontamination with water and soap .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(2-methylpropoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-7(2)5-13-6-8-3-4-9(14-8)10(11)12/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
DCQFDGGPCTWRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid,5-(isobutoxymethyl)- typically involves the following steps:
Starting Material: The synthesis begins with furoic acid, which is commercially available or can be prepared from furfural through oxidation.
Substitution Reaction: The furoic acid undergoes a substitution reaction where the hydrogen atom at the 5-position of the furan ring is replaced by an isobutoxymethyl group. This can be achieved using isobutyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of 2-Furoic acid,5-(isobutoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid,5-(isobutoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.
Substitution: The isobutoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce tetrahydrofuran derivatives.
Substitution: Results in various substituted furoic acid derivatives.
Scientific Research Applications
2-Furoic acid,5-(isobutoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Furoic acid,5-(isobutoxymethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and isobutoxymethyl group can interact with specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Hydroxyisobutyric Acid (CAS 594-61-6)
- Structure : A branched carboxylic acid (C₄H₈O₃, MW 104.11) with a hydroxyl group.
- Safety Profile : Requires urgent eye flushing and medical consultation upon exposure .
- Contrast with 2-Furoic Acid: Property 2-Furoic Acid 2-Hydroxyisobutyric Acid Molecular Formula C₅H₄O₃ C₄H₈O₃ CAS No. 88-14-2 594-61-6 Functional Groups Furan ring, carboxylic acid Branched chain, hydroxyl, carboxylic acid First Aid (Skin) Wash with water/soap Rinse thoroughly, consult physician
Fatty Acid Synthase (FAS) Inhibitors
and discuss FAS inhibitors like cerulenin and C75 , which suppress DNA replication in cancer cells. However, these compounds are unrelated to furoic acid derivatives in structure or mechanism. For example:
- Cerulenin : Targets FAS enzymatic activity, indirectly inhibiting DNA synthesis in tumor cells .
- 2-Furoic Acid Derivatives: No evidence links them to FAS inhibition or anticancer activity.
Critical Limitations in Evidence
- No Data on 5-(Isobutoxymethyl)- Substitution: The provided materials lack structural, synthetic, or pharmacological data on substituted 2-furoic acid derivatives.
Q & A
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